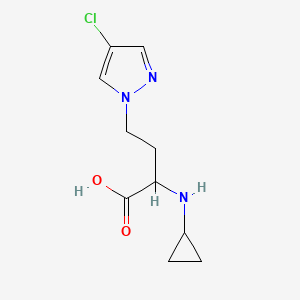
4-(4-Chloro-1h-pyrazol-1-yl)-2-(cyclopropylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloro-1h-pyrazol-1-yl)-2-(cyclopropylamino)butanoic acid is a synthetic organic compound characterized by its unique molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-1h-pyrazol-1-yl)-2-(cyclopropylamino)butanoic acid typically involves multiple steps, starting from readily available precursors. The process may include the formation of the pyrazole ring, chlorination, and subsequent attachment of the cyclopropylamino and butanoic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chloro-1h-pyrazol-1-yl)-2-(cyclopropylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
4-(4-Chloro-1h-pyrazol-1-yl)-2-(cyclopropylamino)butanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(4-Chloro-1h-pyrazol-1-yl)-2-(cyclopropylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Chloro-1h-pyrazol-1-yl)butanoic acid
- 2-(Cyclopropylamino)butanoic acid
- 4-(1H-pyrazol-1-yl)-2-(cyclopropylamino)butanoic acid
Uniqueness
4-(4-Chloro-1h-pyrazol-1-yl)-2-(cyclopropylamino)butanoic acid is unique due to the presence of both the chloro-pyrazole and cyclopropylamino groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H14ClN3O2 |
|---|---|
Poids moléculaire |
243.69 g/mol |
Nom IUPAC |
4-(4-chloropyrazol-1-yl)-2-(cyclopropylamino)butanoic acid |
InChI |
InChI=1S/C10H14ClN3O2/c11-7-5-12-14(6-7)4-3-9(10(15)16)13-8-1-2-8/h5-6,8-9,13H,1-4H2,(H,15,16) |
Clé InChI |
IGOWHWRDCDXFHJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(CCN2C=C(C=N2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






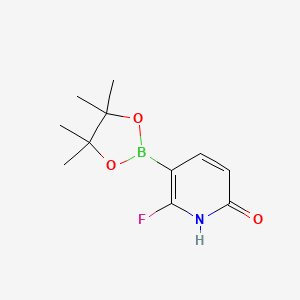

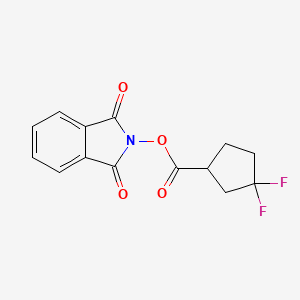

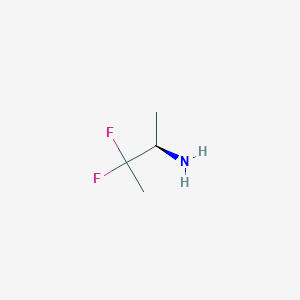
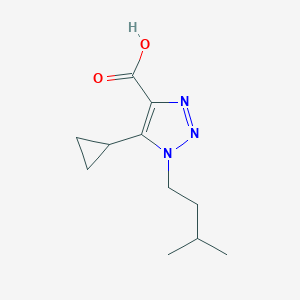

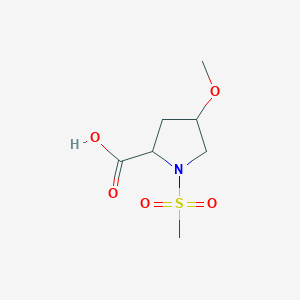
![1-[2-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride](/img/structure/B13542166.png)
![1-[(2-Nitrophenyl)methyl]cyclopropan-1-amine](/img/structure/B13542171.png)
